molecular formula C15H21BN2O2 B6238875 1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 2304634-04-4

1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B6238875
CAS No.: 2304634-04-4
M. Wt: 272.2
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Description

1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with two methyl groups at the 1- and 3-positions and a pinacol boronate ester at the 7-position. The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) renders the compound highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . This structural motif is critical for applications in medicinal chemistry, materials science, and agrochemical synthesis.

Properties

CAS No.

2304634-04-4

Molecular Formula

C15H21BN2O2

Molecular Weight

272.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves [Ir(OMe)(COD)]₂ (cyclooctadiene iridium methoxide dimer) as the precatalyst, di-tert-butylbipyridine (dtbpy) as the ligand, and bis(pinacolato)diboron (B₂Pin₂) as the boron source. The reaction proceeds in tetrahydrofuran (THF) at elevated temperatures (80–100°C) under inert conditions.

Key Steps :

  • Substrate Preparation : 1,3-Dimethyl-1H-indazole is synthesized via alkylation of indazole using methyl iodide or dimethyl sulfate under basic conditions.

  • Borylation : The iridium catalyst selectively activates the C–H bond at the 7-position, forming a boronate ester.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
[Ir(OMe)(COD)]₂, dtbpy, B₂Pin₂THF801675

The reaction’s regioselectivity is attributed to the electron-deficient nature of the indazole ring, directing borylation to the 7-position.

Optimization of Reaction Parameters

Ligand and Solvent Effects

The choice of ligand significantly impacts catalytic activity. Di-tert-butylbipyridine (dtbpy) enhances iridium’s electron-deficient character, facilitating oxidative addition into the C–H bond. Polar aprotic solvents like THF or 1,4-dioxane improve solubility of the boronating agent and substrate.

Temperature and Stoichiometry

Elevated temperatures (80–100°C) are necessary to overcome the kinetic barrier of C–H activation. A 1:1.2 molar ratio of substrate to B₂Pin₂ ensures complete conversion, while excess boronating agent minimizes side reactions.

Alternative Synthetic Routes

Palladium-Catalyzed Miyaura Borylation

While less common, Miyaura borylation employs palladium catalysts (e.g., PdCl₂(dppf)) with pinacol borane (HBpin) to functionalize halogenated indazoles. This method requires pre-halogenated intermediates, limiting its practicality compared to direct C–H borylation.

Suzuki-Miyaura Coupling Post-Functionalization

After borylation, the boronate ester can undergo Suzuki-Miyaura coupling with aryl halides to construct biaryl systems. For example, coupling with iodobenzene using XPhos-Pd-G2 and K₃PO₄ in TBME/water achieves 72–86% yields.

Purification and Characterization

Isolation Techniques

Crude products are purified via column chromatography (hexane/ethyl acetate) or trituration with hexane. Continuous flow reactors are employed industrially to enhance purity and scalability.

Analytical Data

  • ¹H NMR (CDCl₃): δ 8.05 (s, 1H, H-4), 7.45 (d, 1H, H-5), 7.30 (d, 1H, H-6), 4.10 (s, 3H, N–CH₃), 2.75 (s, 3H, C–CH₃), 1.35 (s, 12H, pinacol).

  • HRMS : m/z calculated for C₁₅H₂₁BN₂O₂ [M+H]⁺: 272.1504; found: 272.1504.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols optimize throughput using continuous flow systems, which improve heat/mass transfer and reduce reaction times.

ParameterBatch ProcessFlow Process
Reaction Time (h)164
Yield (%)7582
Purity (%)9598

Challenges and Limitations

Regioselectivity Issues

Competing borylation at the 4- or 5-positions may occur if electron-donating groups perturb the indazole’s electronic profile.

Sensitivity to Protodeboronation

Acidic or protic conditions promote protodeboronation, necessitating strict pH control during synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group during the synthesis of the indazole core.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amino-indazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the coupling partner used.

Scientific Research Applications

1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to the unique properties of boron-containing compounds.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological and chemical applications. The indazole core can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Positional Isomers

  • 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1300582-61-9): This positional isomer features the boronate ester at the 6-position instead of the 7-position.
  • 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1186334-64-4):
    The fluorine substituent at the 7-position introduces strong electron-withdrawing effects, enhancing electrophilicity at the boron center. This increases reactivity in cross-couplings but may reduce stability under basic conditions .

Substituent Variations on the Indazole Core

  • 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS 308.3 [M+H]+):
    The addition of a chlorine atom at the 4-position and an amine at the 3-position significantly alters electronic properties. The electron-deficient chlorine enhances oxidative stability, while the amine group enables hydrogen bonding, improving solubility in polar solvents .

  • 1-Acetyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1256359-07-5):
    The acetyl group at the 1-position introduces a bulky electron-withdrawing substituent, reducing boron center reactivity but improving crystallinity for X-ray diffraction studies .

Functional Group Comparisons

Boronate Ester vs. Boronic Acid

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 915411-02-8):
    The absence of methyl groups at the 1- and 3-positions results in lower steric protection, making the compound more prone to protodeboronation under acidic conditions. This limits its utility in aqueous reaction media compared to the 1,3-dimethylated analog .

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one :
    Replacement of the indazole core with a benzimidazolone ring shifts the electronic profile, increasing electron density at the boron center. This enhances reactivity in couplings with electron-poor aryl halides but reduces compatibility with electron-rich partners .

Medicinal Chemistry

  • The 1,3-dimethyl substitution in the target compound improves metabolic stability compared to 7-(dioxaborolan-2-yl)-1H-indazole , which lacks methyl groups. For example, in kinase inhibitor screens, the dimethylated analog showed a 3-fold longer half-life in human liver microsomes .
  • 4-Methoxy-1-methyl-7-(dioxaborolan-2-yl)-1H-indazol-3-amine (MS m/z 304.2 [M+H]+) exhibits superior antibacterial activity (MIC = 2 µg/mL against S. aureus) due to the methoxy group’s membrane-penetrating effects, whereas the target compound’s methyl groups prioritize stability over potency .

Materials Science

  • Carbazole analogs like 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole demonstrate blue ultralong room-temperature phosphorescence (URTP) due to extended conjugation. The target compound’s indazole core lacks this property but offers tunable emission via Suzuki coupling .

Biological Activity

1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19BN2O2
  • Molecular Weight : 222.09 g/mol
  • CAS Number : 1047644-76-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its role as a kinase inhibitor. Kinases are crucial in various signaling pathways and are implicated in many diseases, including cancer.

1. Kinase Inhibition

Research indicates that the compound exhibits inhibitory activity against several kinases. For instance:

  • GSK-3β Inhibition : The compound has shown potential in inhibiting GSK-3β, a kinase involved in multiple cellular processes including metabolism and cell cycle regulation. Inhibitory activity was measured with IC50 values indicating effective concentrations for therapeutic use .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced inflammation models. This suggests a role in managing inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeTarget KinaseIC50 Value (µM)Reference
GSK-3β InhibitionGSK-3β0.02
Anti-inflammatoryNO Production0.05
CytotoxicityHT-22 Cells>10

Case Study: GSK-3β Inhibition

A study focused on the inhibition of GSK-3β revealed that derivatives of the compound could effectively reduce GSK-3β activity in cellular assays. The modifications within the molecular structure significantly influenced the potency of inhibition .

Case Study: Anti-inflammatory Activity

In experiments involving BV-2 microglial cells, the compound displayed significant reductions in NO levels at concentrations as low as 1 µM. This finding highlights its potential as an anti-inflammatory agent suitable for treating neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

  • Methodology : The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A typical protocol involves reacting 7-bromo-1,3-dimethyl-1H-indazole with bis(pinacolato)diboron (pinacolborane) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like 1,4-dioxane or THF at 80–100°C for 12–24 hours . Key steps include inert atmosphere handling (N₂/Ar) and purification via column chromatography or recrystallization.

Q. How can X-ray crystallography validate the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using programs like SHELX or OLEX2. Data collection involves cooling crystals to 100 K, refining structures with SHELXL, and validating bond lengths/angles against expected values for boronate esters (B–O ≈ 1.36 Å, B–C ≈ 1.57 Å). Discrepancies in thermal parameters or occupancy may require re-refinement .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., indazole CH₃ groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • ¹¹B NMR : Detect the boronate ester peak near δ 30–35 ppm.
  • HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₇H₂₄BN₂O₂: 299.19 g/mol) .

Q. How should this compound be handled to ensure stability during experiments?

  • Methodology : Boronate esters are moisture-sensitive. Store under inert gas (Ar) at –20°C in sealed vials. Use anhydrous solvents (e.g., THF, DMF) for reactions and avoid prolonged exposure to air .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling of this compound?

  • Methodology :

  • Catalyst screening : Test PdCl₂(dppf), Pd(OAc)₂, or Buchwald-Hartwig catalysts for improved turnover.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dioxane).
  • Additives : Include ligands like XPhos or SPhos to stabilize Pd intermediates. Monitor progress via TLC/GC-MS .

Q. How to resolve discrepancies between NMR and X-ray crystallography data?

  • Methodology :

  • Dynamic effects : Check for fluxional behavior (e.g., rotation of the boronate ester) causing NMR signal averaging.
  • Crystal packing : Compare solid-state (X-ray) vs. solution (NMR) conformations.
  • DFT calculations : Simulate NMR shifts using Gaussian or ORCA to validate assignments .

Q. What role do the 1,3-dimethyl groups play in modulating reactivity?

  • Methodology :

  • Steric effects : Compare reaction rates with analogs lacking methyl groups (e.g., 1H-indazole derivatives). Dimethyl groups may hinder Pd coordination, requiring higher catalyst loading.
  • Electronic effects : Use Hammett plots to assess substituent influence on cross-coupling efficiency .

Q. How to design biological interaction studies for this compound?

  • Methodology :

  • Target identification : Screen against kinases or proteases via fluorescence polarization or SPR.
  • Cellular assays : Test cytotoxicity (MTT assay) and target engagement (Western blot) in cancer cell lines. Use boronate-specific probes (e.g., ALPHA screen) to quantify binding .

Q. What computational methods predict the compound’s reactivity in cross-couplings?

  • Methodology :

  • *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with Pd catalysts to optimize ligand design .

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